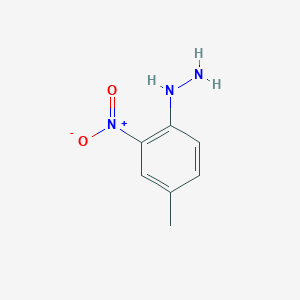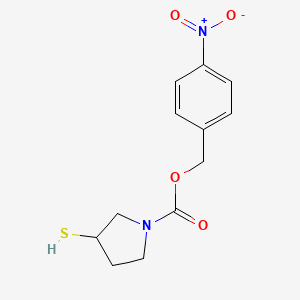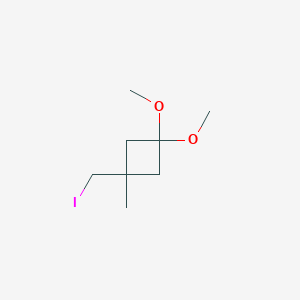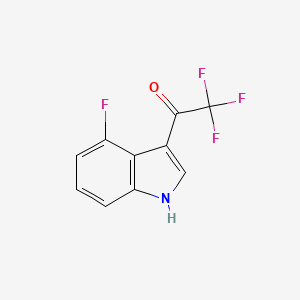
(4-Methyl-2-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of hydrazine, characterized by the presence of a methyl group at the 4-position and a nitro group at the 2-position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrophenyl)hydrazine typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{4-Methyl-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methyl-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Various electrophiles, solvents like ethanol or methanol.
Major Products Formed:
Reduction: (4-Methyl-2-aminophenyl)hydrazine.
Oxidation: (4-Carboxy-2-nitrophenyl)hydrazine.
Substitution: Hydrazone derivatives.
Applications De Recherche Scientifique
(4-Methyl-2-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methyl-2-nitrophenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its hydrazine moiety can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity or altering cellular processes.
Comparaison Avec Des Composés Similaires
(4-Methyl-2-nitrophenyl)hydrazine: Contains a methyl group at the 4-position and a nitro group at the 2-position.
(4-Nitrophenyl)hydrazine: Lacks the methyl group, only has a nitro group at the 4-position.
(2-Nitrophenyl)hydrazine: Nitro group at the 2-position, no methyl group.
Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to other hydrazine derivatives.
Propriétés
Numéro CAS |
50707-83-0 |
|---|---|
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
(4-methyl-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 |
Clé InChI |
COWMLQSNMSCSOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)
![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)

![4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12280927.png)
![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)



![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)

![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)

